molecular formula C12H12ClN3O2S B11045600 2-chloro-5-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

2-chloro-5-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B11045600
M. Wt: 297.76 g/mol
InChI Key: HLGNMSRRZWAWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound that features a unique combination of a triazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid derivative. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ring, which is then chlorinated and coupled with a benzoic acid derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-isopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both the chlorine atom and the isopropyl-sulfanyl substituted triazole ring. This combination of functional groups can enhance its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

2-chloro-5-(3-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C12H12ClN3O2S/c1-6(2)10-14-15-12(19)16(10)7-3-4-9(13)8(5-7)11(17)18/h3-6H,1-2H3,(H,15,19)(H,17,18)

InChI Key

HLGNMSRRZWAWAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.